molecular formula C8H12N4O B14759180 5-(4-Methoxyphenyl)tetrazolidine

5-(4-Methoxyphenyl)tetrazolidine

Cat. No.: B14759180
M. Wt: 180.21 g/mol
InChI Key: XHWNDYKXDWALIK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)tetrazolidine is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and versatility, making it a valuable scaffold in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)tetrazolidine typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 4-methoxybenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of less toxic solvents and recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)tetrazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Methoxyphenyl)tetrazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)tetrazolidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-tetrazole

Uniqueness

5-(4-Methoxyphenyl)tetrazolidine is unique due to its tetrazole ring, which provides exceptional stability and versatility. Compared to indoles and imidazoles, the tetrazole ring offers better metabolic stability and resistance to oxidation. This makes it a valuable scaffold for the development of bioactive molecules and materials .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-(4-methoxyphenyl)tetrazolidine

InChI

InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5,8-12H,1H3

InChI Key

XHWNDYKXDWALIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NNNN2

Origin of Product

United States

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